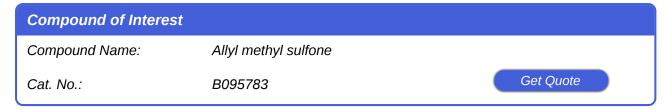


Spectroscopic Data of Allyl Methyl Sulfone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl methyl sulfone**. Due to the limited availability of published experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also includes detailed experimental protocols for the acquisition of such data.

Introduction

Allyl methyl sulfone is an organosulfur compound with the chemical formula C₄H₈O₂S. It is recognized as a metabolite of garlic and other Allium species and is of interest to researchers in fields such as food science, metabolomics, and drug development. Accurate spectroscopic data is crucial for its identification, characterization, and quantification in various matrices. This guide aims to provide a detailed reference for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of allyl methyl sulfone.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **allyl methyl sulfone**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1: Predicted ¹H NMR Spectroscopic Data for Allyl Methyl Sulfone

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH₃)	~ 2.9 - 3.1	Singlet	-
H-2 (CH ₂)	~ 3.7 - 3.9	Doublet	~ 7.0
H-3 (=CH)	~ 5.8 - 6.0	Multiplet	-
H-4 (=CH ₂)	~ 5.3 - 5.5	Multiplet	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Allyl Methyl Sulfone

Carbon	Chemical Shift (δ, ppm)	
C-1 (CH ₃)	~ 40 - 45	
C-2 (CH ₂)	~ 55 - 60	
C-3 (=CH)	~ 125 - 130	
C-4 (=CH ₂)	~ 120 - 125	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for Allyl Methyl Sulfone

Functional Group	Absorption Range (cm ⁻¹)	Intensity
S=O Stretch (Sulfone)	1350 - 1300 and 1160 - 1120	Strong
C=C Stretch (Alkene)	1650 - 1630	Medium
=C-H Stretch (Alkene)	3100 - 3000	Medium
C-H Stretch (Alkyl)	3000 - 2850	Medium
=C-H Bend (Alkene)	1000 - 650	Strong



Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Allyl Methyl Sulfone

m/z	Proposed Fragment	Notes
120	[C ₄ H ₈ O ₂ S]+•	Molecular Ion (M+•)
79	[CH₃SO₂] ⁺	Methylsulfonyl cation
41	[C₃H₅] ⁺	Allyl cation

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **allyl methyl sulfone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **allyl methyl sulfone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise



ratio (may range from hundreds to thousands).

• Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation: As allyl methyl sulfone is a liquid at room temperature, it can be
 analyzed as a neat thin film. Place a small drop of the liquid between two salt plates (e.g.,
 NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- · Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-loaded plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and direct injection into the mass spectrometer.
- Instrumentation: Employ a GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Use a suitable capillary column (e.g., DB-5ms).
 - Set an appropriate temperature program to ensure good separation. An example program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

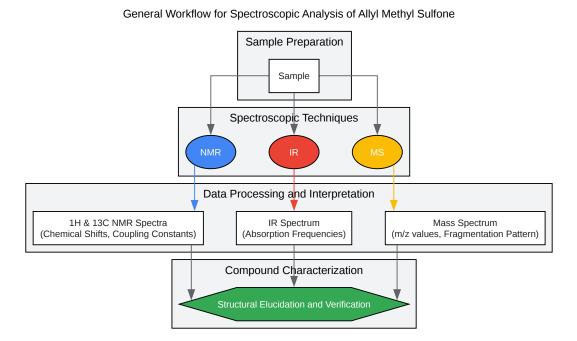


- Use helium as the carrier gas at a constant flow rate.
- MS Conditions:
 - Use a standard electron ionization energy of 70 eV.
 - Scan a mass range of m/z 35-200.
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **allyl methyl sulfone**.





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Caption: General workflow for the spectroscopic analysis of allyl methyl sulfone.

 To cite this document: BenchChem. [Spectroscopic Data of Allyl Methyl Sulfone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095783#spectroscopic-data-of-allyl-methyl-sulfone-nmr-ir-ms]

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